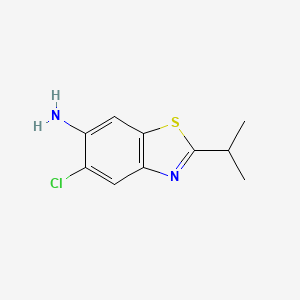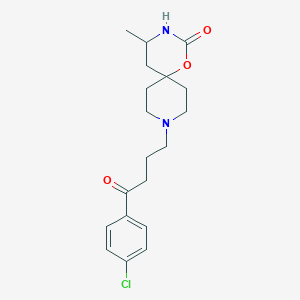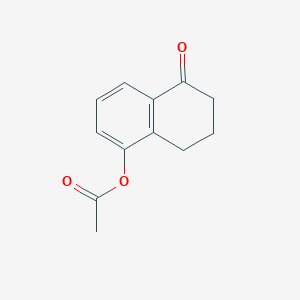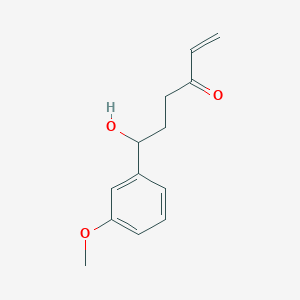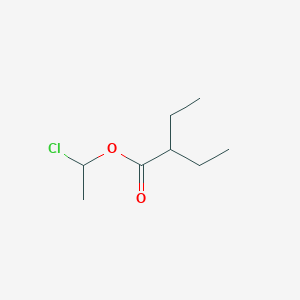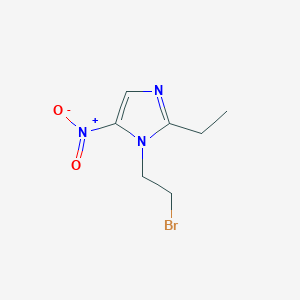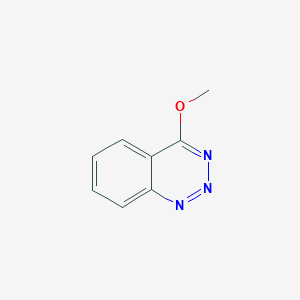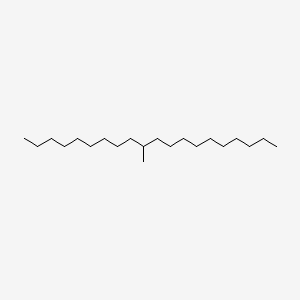
10-Methylicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a branched alkane, specifically a methyl-substituted eicosane. This compound is characterized by its long carbon chain and a single methyl group attached to the tenth carbon atom .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylicosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where eicosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas-phase alkylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control over reaction parameters .
化学反应分析
Types of Reactions
10-Methylicosane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 10-chloro-10-methylicosane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon are used for hydrogenation.
Substitution: Halogenation often involves reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
10-Methylicosane has several applications in scientific research:
作用机制
The mechanism by which 10-Methylicosane exerts its effects is primarily through its physical and chemical properties. In biological systems, it interacts with cell membranes and proteins, influencing processes like signaling and barrier function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
Eicosane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methylicosane: Another methyl-substituted eicosane, but with the methyl group on the second carbon atom.
10-Methylheptadecane: A shorter alkane with a similar substitution pattern.
Uniqueness
10-Methylicosane is unique due to its specific branching, which influences its physical properties like melting point and solubility. This branching also affects its reactivity and interactions in biological systems, making it distinct from other alkanes .
属性
CAS 编号 |
54833-23-7 |
|---|---|
分子式 |
C21H44 |
分子量 |
296.6 g/mol |
IUPAC 名称 |
10-methylicosane |
InChI |
InChI=1S/C21H44/c1-4-6-8-10-12-14-16-18-20-21(3)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3 |
InChI 键 |
BFAGLVWBOUDHBS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14626673.png)
![4-[2-(3,3-Dimethyloxiran-2-yl)ethyl]-3,6-dihydro-1,2-dioxine](/img/structure/B14626680.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)
